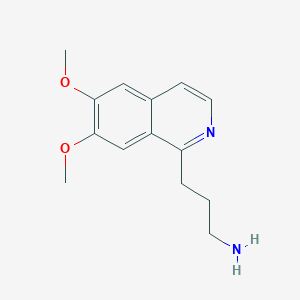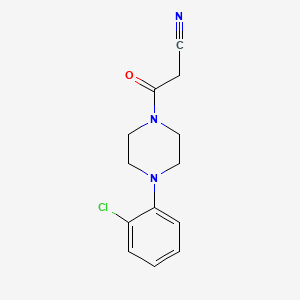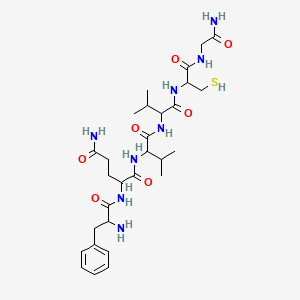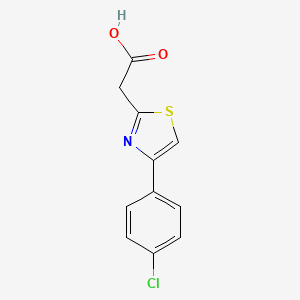
Phenyl 4,6-O-benzylidene-1-thio-a-D-mannopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside is a specialized carbohydrate derivative known for its significant role in carbohydrate chemistry. This compound is particularly noted for its application in the stereocontrolled synthesis of β-mannopyranosides, which are essential in the synthesis of various oligosaccharides, glycoconjugates, and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside typically involves the introduction of the 4,6-O-benzylidene acetal group. This process was refined in the mid-1990s and further optimized in 2005 by the group of Mallet, who employed fluoroboric acid as a catalyst. This method allows for the purification of the product by simple crystallization, overcoming the main obstacle of chromatographic purification .
Industrial Production Methods: The use of fluoroboric acid as a catalyst enables the production of multigram quantities of the compound, making it feasible for larger-scale applications .
Análisis De Reacciones Químicas
Types of Reactions: Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thiol group to a sulfoxide or sulfone.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thiol group.
Substitution: The thiol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of oligosaccharides and glycoconjugates, which are important for studying carbohydrate-protein interactions.
Biology: The compound is used to investigate the role of carbohydrates in biological systems, including cell-cell recognition and signaling.
Mecanismo De Acción
The mechanism of action of Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside involves its ability to act as a glycosyl donor in glycosylation reactions. The 4,6-O-benzylidene acetal group provides steric hindrance, which helps in the selective formation of β-mannopyranosides. This selectivity is crucial for the synthesis of complex carbohydrates and glycoconjugates .
Comparación Con Compuestos Similares
- Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside
- Phenyl 1-thio-α-D-mannopyranoside
- Phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside
Comparison: Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside is unique due to its 4,6-O-benzylidene acetal group, which provides steric hindrance and enables the selective formation of β-mannopyranosides. This selectivity is not as pronounced in similar compounds, making Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside particularly valuable for specific synthetic applications .
Propiedades
IUPAC Name |
2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNIQCYVYFGHSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine](/img/structure/B12115217.png)



![4-Thiazoleacetic acid, 2-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-](/img/structure/B12115240.png)






